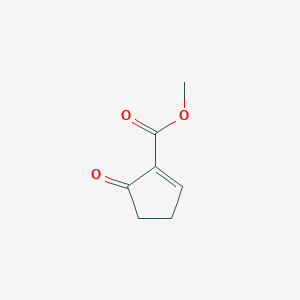

Methyl 5-oxocyclopent-1-enecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-oxocyclopentene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-7(9)5-3-2-4-6(5)8/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYLSTQGSZWFSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Oxocyclopent 1 Enecarboxylate

De Novo Synthesis Strategies for the Methyl 5-oxocyclopent-1-enecarboxylate Scaffold

The construction of the this compound ring system from acyclic or different cyclic precursors is a central challenge in organic synthesis. Researchers have developed a range of de novo strategies, which can be broadly categorized into oxidation-based approaches and cyclization reactions.

Oxidation-Based Approaches to this compound

Oxidation reactions provide a direct method for introducing the critical ketone functionality onto a pre-existing cyclopentene (B43876) ring. These methods often involve the use of powerful oxidizing agents, including peroxides and metal catalysts.

Peroxides are effective oxidants in organic synthesis, capable of participating in a variety of transformations. Cyclic diacyl peroxides, for instance, have been utilized in the oxidative functionalization of various organic molecules, including the dihydroxylation and dioxygenation of alkenes. mdpi.com In the context of synthesizing cyclopentenone systems, peroxides can serve as a source of oxygen radicals or act as terminal oxidants in metal-catalyzed cycles.

One notable example involves the use of tert-Butyl hydroperoxide (t-BuOOH) in conjunction with a metal catalyst. researchgate.net In such reactions, the peroxide can play a crucial role in the oxidation mechanism, often facilitating the regeneration of the active metal catalyst or participating directly in the oxygen transfer step. The choice of peroxide is critical, as it must be reactive enough to effect the desired transformation without leading to unwanted side reactions. mdpi.com

Table 1: Example of Peroxide Use in a Related Synthesis

| Substrate | Reagent 1 | Reagent 2 | Solvent | Product |

| Methyl 1-cyclopentene-1-carboxylate | tert-Butyl hydroperoxide | Manganese(III) acetate (B1210297) | Dichloromethane (B109758) | Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate* |

Note: The final product in this specific synthesis undergoes further reaction (bromination) but demonstrates the principle of peroxide-involved oxidation of the cyclopentene ring. researchgate.net

Manganese(III) acetate, Mn(OAc)₃, is a versatile and widely used reagent for oxidative carbon-carbon and carbon-heteroatom bond formation. rsc.orgnih.gov It is particularly effective in mediating radical reactions. rsc.org The mechanism typically involves the oxidation of a substrate, such as a β-ketoester or an enol, by Mn(III) to generate a radical intermediate. wikipedia.org This radical can then undergo further reactions, including cyclization or reaction with other species.

In the synthesis of substituted cyclopentenones, Mn(OAc)₃ can oxidize the α-carbon of a carbonyl compound. wikipedia.org This process is thought to proceed through the rate-determining enolization of the carbonyl, followed by an intramolecular electron transfer to form a manganese-enolate radical intermediate. wikipedia.org This reactivity has been harnessed to synthesize a variety of cyclic structures. rsc.orgnih.gov For example, the oxidation of Methyl 1-cyclopentene-1-carboxylate derivatives can be achieved using Mn(OAc)₃, often in the presence of a co-oxidant or other reagents to yield functionalized cyclopentenone products. researchgate.net

Table 2: Research Findings on Manganese(III) Acetate-Mediated Reactions

| Study Focus | Key Finding | Relevance to Cyclopentenone Synthesis |

| Radical Cyclizations | Mn(OAc)₃ is an effective initiator for radical cyclizations of carbonyl compounds. rsc.orgwikipedia.org | Can be used to form the cyclopentane (B165970) ring itself, followed by oxidation. |

| Oxidation of β-ketoesters | Mn(OAc)₃ oxidizes the α-carbon of β-ketoesters, which can then be trapped. wikipedia.org | Provides a route to introduce functionality at a key position for subsequent cyclization or conversion. |

| Synthesis of Dihydrofurans | Mn(OAc)₃ mediates the oxidative cyclization of β-ketosulfones with alkenes. nih.gov | Demonstrates the power of Mn(OAc)₃ to construct five-membered rings through radical pathways. |

Cyclization Reactions Yielding this compound

Cyclization reactions are fundamental to the synthesis of cyclic molecules. These strategies involve forming one or more bonds to close a ring from an acyclic precursor, offering high levels of control over the final structure.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful tool in synthesis. Dirhodium(II) catalysts are particularly prominent in this area, especially for reactions involving diazocarbonyl compounds. nih.gov A common strategy is the [3+2]-annulation, where a three-atom component and a two-atom component combine to form a five-membered ring.

In a typical dirhodium-catalyzed process, the catalyst reacts with a diazo compound to generate a highly reactive rhodium carbene intermediate. nih.govresearchgate.net This intermediate can then undergo a cycloaddition with a suitable two-atom partner, such as an alkyne or an alkene, to construct the cyclopentene ring. Dirhodium carboxamidate catalysts have shown exceptional versatility and stereocontrol in such transformations. nih.gov While a direct synthesis of this compound via this method is not prominently documented in the provided sources, the principles of rhodium-catalyzed transannulation and cycloaddition with various substrates demonstrate the potential of this methodology for constructing the target scaffold. researchgate.netrsc.org

Radical cyclizations provide a powerful means of forming cyclic systems, often under mild conditions. rsc.org These reactions typically involve three steps: initiation to generate a radical, propagation via intramolecular cyclization, and termination. Manganese(III) acetate is a frequently used oxidant to initiate such radical cascades. nih.gov The strategy involves generating a radical on an acyclic precursor, which then attacks an internal double or triple bond to forge the cyclic skeleton. mdpi.com

The synthesis of various five-membered rings has been successfully achieved using this approach. nih.gov For instance, the Mn(OAc)₃-mediated reaction of β-dicarbonyl compounds with alkenes can lead to the formation of dihydrofuran derivatives, highlighting the reagent's ability to construct five-membered heterocyclic rings. nih.gov Similarly, metal-free methods using reagents like di-tert-butyl peroxide can initiate the cyclization of vinyl isocyanides to produce isoquinolines, showcasing the broad applicability of radical cyclization in heterocycle synthesis. thieme.de This general strategy could be adapted to acyclic precursors that, upon radical cyclization, would yield the this compound core.

Photochemical Routes to this compound Derivatives

Photochemical reactions offer unique pathways to complex molecular architectures, including derivatives of cyclopentenone. One notable example involves the photolysis of a dienone to furnish a tetracyclic fenestrane derivative containing a cyclopentanone (B42830) ring. In a specific synthesis, the photolysis of a dienone compound was the key step to creating a difunctionalized [4.4.5.5]fenestrane, which incorporates the core cyclopentanone structure. rsc.org While not a direct synthesis of this compound itself, this method highlights the utility of photochemistry in constructing complex derivatives.

Another relevant area is the use of organic photoredox catalysis. For instance, isoxazol-5(4H)-one derivatives have been synthesized using visible light irradiation in a continuous flow process. mdpi.com This process involves a photo-excited aldehyde that initiates a radical-based reaction cascade. mdpi.com The formation of the products was confirmed to proceed through a radical mechanism, as the introduction of a radical scavenger like TEMPO inhibited the reaction. mdpi.com Although applied to a different heterocyclic system, this principle of visible-light-induced radical formation represents a modern photochemical strategy that could be adapted for cyclopentenone synthesis.

Functional Group Interconversion Strategies for this compound Synthesis

Functional group interconversion represents a common and direct approach to synthesizing this compound, typically by modifying a closely related precursor molecule.

The most direct method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 5-oxocyclopent-1-enecarboxylic acid. This classic reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction toward the formation of the ester product, a large excess of the alcohol (methanol) is typically used, and water is often removed as it forms. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds through several key steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: A molecule of methanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. libretexts.org

Elimination: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group. libretexts.orgmasterorganicchemistry.com

Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester, yielding the final methyl ester product. libretexts.org

A practical application of this method is seen in the synthesis of a key intermediate for Misoprostol, methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. This derivative was prepared via a sulfuric acid-catalyzed methylation of the corresponding carboxylic acid. researchgate.net

Table 1: Conditions for Fischer Esterification

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions | Product Type |

|---|---|---|---|---|

| Carboxylic Acid | Alcohol | Strong Acid (e.g., H₂SO₄, TsOH) | Heat, Excess Alcohol, Removal of Water | Ester |

| 5-oxocyclopent-1-enecarboxylic acid | Methanol | H₂SO₄ | Excess Methanol | This compound |

This compound can also be synthesized by modifying other related cyclopentenone structures or by constructing the ring from acyclic precursors. These methods often involve intramolecular cyclization reactions.

One prominent strategy is the Nazarov cyclization, an acid-catalyzed electrocyclic reaction of divinyl ketones to form cyclopentenones. organic-chemistry.org Another powerful method is the Pauson-Khand reaction, which involves the reaction of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. organic-chemistry.org

A specific and relevant synthesis involves a multi-step sequence starting from commercially available suberic acid to produce a derivative of the target compound. researchgate.net The key steps include a Friedel-Crafts reaction followed by a Piancatelli rearrangement catalyzed by zinc chloride (ZnCl₂) to form the substituted cyclopentenone ring. researchgate.net This demonstrates the construction of the core ring system from a non-cyclical starting material.

Furthermore, general methods for preparing substituted 2-cyclopenten-1-ones involve the reaction of a substituted enone with an aldehyde in the presence of a catalytic system, such as a titanium complex, in a single step. google.com This allows for the direct construction of the cyclopentenone ring with desired substitutions.

Table 2: Selected Compound Names

| Compound Name |

|---|

| This compound |

| Misoprostol |

| 5-oxocyclopent-1-enecarboxylic acid |

| Methanol |

| Sulfuric acid |

| Tosic acid |

| Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate |

| Suberic acid |

| Zinc chloride |

| TEMPO |

Reactivity and Reaction Mechanisms of Methyl 5 Oxocyclopent 1 Enecarboxylate

Electrophilic and Nucleophilic Character of Methyl 5-oxocyclopent-1-enecarboxylate

This compound possesses a dual chemical nature, capable of acting as both an electrophile and, under certain conditions, a precursor to a nucleophile. The electron-withdrawing nature of the ketone and ester groups renders the molecule highly electrophilic at several positions. The carbonyl carbon of the ketone, the carbonyl carbon of the ester, and, notably, the β-carbon of the unsaturated system are all susceptible to nucleophilic attack.

Reactions at the Carbonyl Group

The ketone carbonyl group at the 5-position is a primary site for nucleophilic attack. Its reactivity is typical of cyclic ketones and includes a range of transformations.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can accomplish this transformation. masterorganicchemistry.com For instance, reduction with BH₃·DMS in THF has been shown to yield the corresponding secondary alcohol in 76% yield.

Hydrazone Formation: In reactions characteristic of ketones, it can react with hydrazine (B178648) and its derivatives. libretexts.org For example, the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures, can be used to deoxygenate the carbonyl group entirely, converting the cyclopentanone (B42830) ring into a cyclopentane (B165970). libretexts.org

Acetal (B89532) Formation: The ketone can be protected by forming an acetal through reaction with a diol in the presence of an acid catalyst. This is a common strategy to mask the ketone's reactivity while performing reactions on other parts of the molecule. masterorganicchemistry.com

Reactivity of the α,β-Unsaturated Ester Moiety

The α,β-unsaturated ester is a key feature defining the compound's reactivity, primarily acting as an electrophile. The conjugation of the carbon-carbon double bond with the ester's carbonyl group creates a polarized system. This polarization results in a partial positive charge on the β-carbon, making it a prime target for nucleophiles in a process known as conjugate addition. masterorganicchemistry.com This electrophilic site is often referred to as a "Michael acceptor." masterorganicchemistry.comwikipedia.org The electron-withdrawing effects of both the ester and the ring's ketone group enhance the electrophilicity of the β-position, making the molecule particularly reactive towards soft nucleophiles.

The reactivity of this moiety is also influenced by steric and electronic effects of substituents. For example, the presence of a methyl group on the α or β carbon can decrease the reactivity of the α,β-unsaturated system through steric hindrance and inductive effects. nih.gov

Addition Reactions of this compound

Addition reactions are the most prominent class of transformations for this compound, largely due to the activated double bond of the α,β-unsaturated ester system.

Michael Addition Processes

The Michael addition, or conjugate addition, is a characteristic reaction for this compound. wikipedia.orglscollege.ac.in In this process, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). masterorganicchemistry.comwikipedia.org This reaction is highly valuable for forming new carbon-carbon bonds in a mild and controlled manner. lscollege.ac.in

The mechanism involves three main steps:

Formation of a nucleophile, typically a resonance-stabilized enolate from a dicarbonyl compound, a malonate, or a nitroalkane. masterorganicchemistry.comorganic-chemistry.org

The nucleophile attacks the electrophilic β-carbon of this compound. wikipedia.org

The resulting enolate intermediate is protonated to yield the final 1,4-addition product. masterorganicchemistry.com

A wide range of nucleophiles can be employed in this reaction, leading to a variety of substituted cyclopentanone derivatives. The reaction is thermodynamically controlled and highly efficient for creating 1,5-dicarbonyl structures, which are versatile synthetic intermediates. lscollege.ac.inorganic-chemistry.org

Table 1: Examples of Michael Addition Reactions

| Michael Donor (Nucleophile) | Base/Catalyst | Product Type | Ref. |

|---|---|---|---|

| Diethyl Malonate | Sodium Ethoxide | Substituted cyclopentanone with a malonic ester group | wikipedia.org |

| Enolates | Base (e.g., LDA) | 1,5-Dicarbonyl compound | |

| Organocuprates (Gilman reagents) | N/A | Alkylated cyclopentanone | masterorganicchemistry.com |

| Amines (Aza-Michael) | Base or Lewis Acid | β-Amino ester derivative | lscollege.ac.in |

| Thiols (Thia-Michael) | Base | β-Thioether derivative | masterorganicchemistry.com |

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The electron-deficient double bond of this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In this type of reaction, the compound reacts with a conjugated diene to form a six-membered ring fused to the original cyclopentane ring, creating a bicyclic system.

The reaction proceeds in a concerted fashion where the π-electrons of the diene and the dienophile rearrange to form two new sigma bonds and one new pi bond. The stereochemistry of the reaction is highly controlled, making it a powerful tool in the synthesis of complex polycyclic natural products.

Table 2: Examples of [4+2] Cycloaddition Reactions

| Diene | Conditions | Product Type | Ref. |

|---|---|---|---|

| 2,5-Dimethylfuran | High Pressure | Bicyclic adduct | rsc.org |

| Cyclopentadiene | Thermal | Fused polycyclic system (e.g., norbornene derivative) | masterorganicchemistry.com |

| Butadiene | Thermal or Lewis Acid Catalysis | Fused cyclohexene (B86901) ring | masterorganicchemistry.com |

Substitution Reactions on the this compound Core

While addition reactions dominate its chemistry, substitution reactions can also occur on the this compound core. These reactions typically require specific conditions or functionalization of the molecule.

Substitution at the Ester Group: The methyl ester can undergo transesterification by heating with another alcohol in the presence of an acid or base catalyst. It can also be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. rsc.org Reaction with amines can lead to the formation of amides. masterorganicchemistry.com

Allylic Substitution: The hydrogen atoms on the carbon adjacent to the double bond (the allylic position) can potentially be substituted, often via radical mechanisms (e.g., allylic bromination with N-bromosuccinimide) or through deprotonation-alkylation sequences, although this can compete with Michael addition.

Substitution via Enolate Formation: Treatment with a strong, non-nucleophilic base can deprotonate the α-carbon to the ketone, forming an enolate. This enolate can then act as a nucleophile in substitution reactions with electrophiles like alkyl halides, allowing for alkylation at the α-position. masterorganicchemistry.com

Halogenation Studies (e.g., Bromination)

Halogenation reactions introduce halogen atoms into a molecule and can proceed via different mechanisms depending on the substrate and conditions. mt.com For a molecule like this compound, halogenation can potentially occur at the double bond via electrophilic addition or at the α-carbon to the ketone via an enol or enolate intermediate.

Research on the bromination of a closely related compound, methyl 3-oxocyclopent-1-ene-1-carboxylate, provides insight into the halogenation of this system. The reaction is carried out in dichloromethane (B109758) at low temperature, followed by warming to room temperature, using bromine as the halogen source and triethylamine (B128534) as a base. This process yields the corresponding bromo-substituted product, demonstrating a practical method for halogenating the cyclopentenone ring.

Table 1: Bromination of a Methyl Oxocyclopentene Carboxylate Derivative

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Methyl 3-oxocyclopent-1-ene-1-carboxylate | 1. Bromine (Br₂) 2. Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | 0 °C to 23 °C | Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate |

The mechanism for halogen addition to an alkene typically involves the formation of a cyclic halonium ion intermediate. libretexts.org In the case of bromination of the C1-C2 double bond, this would be a bromonium ion. Subsequent attack by a nucleophile (like a bromide ion) would lead to the di-halogenated product. However, the presence of a base like triethylamine suggests that the reaction may proceed through an enolate-mediated α-substitution at the C4 position, or a combination of addition and elimination pathways.

Reactions Involving Enolate Formation

The protons on the carbon atom situated between the two carbonyl groups (the C4 position) in this compound are significantly acidic. This increased acidity is due to the ability of the conjugate base, an enolate, to delocalize the negative charge onto both the ketone and the ester oxygen atoms. researchgate.net The formation of this stabilized enolate is a key step in many reactions. nih.gov

Once formed by treatment with a suitable base, this enolate is a potent nucleophile. acs.org It can participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation reactions with alkyl halides. researchgate.net This allows for the introduction of various substituents at the C4 position, a crucial strategy in the synthesis of more complex molecules. The ambident nature of the enolate means it can theoretically react at the α-carbon or the oxygen, but C-alkylation is typically the major pathway in these cases. acs.org

Table 2: Representative Enolate Reactions

| Reaction Type | Reagents | Key Intermediate | General Product |

|---|---|---|---|

| Alkylation | 1. Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X) | Enolate | 4-Alkyl-5-oxocyclopent-1-enecarboxylate |

| Aldol (B89426) Addition | 1. Base 2. Aldehyde/Ketone (R₂C=O) | Enolate | 4-(β-hydroxyalkyl)-5-oxocyclopent-1-enecarboxylate |

| Michael Addition | α,β-Unsaturated Carbonyl | Enolate | Product of 1,4-conjugate addition |

Oxidation and Reduction Pathways of this compound

The ketone and alkene functionalities within this compound present sites for both oxidation and reduction.

Reduction: The carbonyl group of the ketone at C5 can be selectively reduced to a hydroxyl group. This transformation is a key step in the synthesis of many biologically active molecules, including prostaglandins (B1171923) and their analogs. researchgate.netchemicalbook.com For example, the synthesis of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, a key intermediate for the drug Misoprostol, involves the reduction of a C5-keto group to the corresponding alcohol. researchgate.netchembk.com This selective reduction can be achieved using various reducing agents that are chemoselective for ketones in the presence of esters and alkenes, such as sodium borohydride in the presence of cerium(III) chloride (Luche reduction).

Oxidation: While the existing ketone is already in a relatively high oxidation state, the alkene and the allylic C4 position are susceptible to oxidation. The oxidation of a related precursor, methyl 1-cyclopentene-1-carboxylate, to introduce a ketone at the C3 position has been demonstrated using tert-butyl hydroperoxide in the presence of a manganese(III) acetate (B1210297) catalyst. This type of allylic oxidation is a powerful method for introducing carbonyl functionality into cyclic systems.

Mechanistic Investigations of Key Transformations

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways.

Kinetic studies provide quantitative data on reaction rates, which helps to elucidate reaction mechanisms. While specific kinetic studies on this compound are not widely published, data on the reactivity of the core cyclopentenone structure are available.

The reactions of hydroxyl radicals (OH) with cyclopentenone and its methylated derivatives have been investigated to understand their atmospheric chemistry and combustion properties. nih.govacs.orgacs.org These studies measure the rate coefficients for the reactions, indicating how quickly the compounds are transformed. For instance, the room temperature rate coefficient for the reaction of OH radicals with 2-cyclopenten-1-one (B42074) is significantly faster than with the saturated analog, cyclopentanone, highlighting the role of the double bond in increasing reactivity. nih.govacs.org This increased reactivity suggests that the reaction likely proceeds via OH-addition to the carbon-carbon double bond. nih.gov

Table 3: Room Temperature Rate Coefficients for OH Radical Reactions with Cyclopentenones

| Compound | Rate Coefficient (k) at ~300 K (cm³ s⁻¹) | Reference |

|---|---|---|

| 2-Cyclopenten-1-one | 1.2 (±0.1) × 10⁻¹¹ | nih.govacs.org |

| 2-Methyl-2-cyclopenten-1-one | 1.7 (±0.2) × 10⁻¹¹ | nih.govacs.org |

| 3-Methyl-2-cyclopenten-1-one | 4.4 (±0.7) × 10⁻¹² | acs.org |

| Cyclopentanone (for comparison) | 2.9 (±0.6) × 10⁻¹² | nih.govacs.org |

Kinetic analyses of cyclopentanone pyrolysis have also been conducted, indicating that at high temperatures, consumption is controlled by reactions with H atoms, leading to a variety of smaller molecules and, eventually, polycyclic aromatic hydrocarbons. researchgate.net

The elucidation of transient intermediates is fundamental to confirming a proposed reaction mechanism. For reactions involving this compound, several key intermediates can be postulated or have been studied in related systems.

Enolates: As discussed previously, the enolate formed by deprotonation at the C4 position is a critical intermediate in base-catalyzed alkylation and condensation reactions. nih.gov Its stability and structure are key to the regioselectivity of these transformations.

Piancatelli Rearrangement Intermediates: The acid-catalyzed rearrangement of 2-furylcarbinols to 4-hydroxycyclopent-2-enones, known as the Piancatelli rearrangement, is a powerful method for synthesizing the core cyclopentenone structure. nih.gov This reaction is mechanistically relevant to understanding the behavior of cyclopentenones under acidic conditions. The proposed mechanism proceeds through several key intermediates, including an initial oxocarbenium ion, which undergoes nucleophilic attack by water. beilstein-journals.org The subsequent ring-opening and 4π conrotatory electrocyclization proceed via a critical pentadienylic cation intermediate. nih.govbeilstein-journals.org The stereochemistry of this cation is believed to control the high trans diastereoselectivity often observed in the products. nih.gov

Halonium Ions: In the electrophilic addition of halogens (like Br₂) to the C1-C2 double bond, a cyclic halonium ion (a bromonium ion) is a well-established intermediate. libretexts.org This three-membered ring intermediate is then opened by a nucleophile, typically leading to an anti-addition product.

Derivatization and Structural Modification of Methyl 5 Oxocyclopent 1 Enecarboxylate

Synthesis of Substituted Methyl 5-oxocyclopent-1-enecarboxylate Analogues

The synthesis of analogues of this compound with substituents on the cyclopentene (B43876) ring is a primary strategy for structural diversification. These substitutions can profoundly influence the molecule's chemical and physical properties.

Alkylation and Arylation Strategies

Alkylation: The α-carbon to the ketone is a primary site for alkylation through the formation of an enolate. The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can effectively deprotonate this position, creating a nucleophilic enolate that can react with various alkyl halides in an S(_N)2 reaction. This allows for the introduction of a wide range of alkyl groups. libretexts.orgpressbooks.publibretexts.org The regioselectivity of this reaction is generally high due to the increased acidity of the α-protons adjacent to the ketone.

Another powerful method for alkylation is the Michael addition, or conjugate addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com This reaction is particularly useful for introducing substituents at the 2-position of the cyclopentenone ring. A variety of nucleophiles, including organocuprates (Gilman reagents), can be employed for this purpose. libretexts.org

| Alkylation Strategy | Reagents | Position of Alkylation | Reference |

| Enolate Alkylation | 1. LDA, THF, -78 °C; 2. R-X | C-4 | libretexts.orglibretexts.org |

| Michael Addition | R₂CuLi, THF | C-2 | masterorganicchemistry.comlibretexts.org |

Arylation: The introduction of aryl groups can be achieved through modern cross-coupling reactions. The Heck reaction, catalyzed by a palladium complex, is a prominent method for the arylation of alkenes. wikipedia.orgmdpi.comorganic-chemistry.org In the context of this compound, this reaction can be used to introduce an aryl substituent at the β-position of the enone system. The reaction typically involves an aryl halide or triflate, a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgmdpi.com Variations of the Heck reaction, such as the Fujiwara-Moritani reaction (oxidative Heck), can also be employed, which utilize arenes directly. mdpi.com

| Arylation Strategy | Reagents | Position of Arylation | Reference |

| Heck Reaction | Ar-X, Pd catalyst, Ligand, Base | C-2 | wikipedia.orgmdpi.comorganic-chemistry.org |

| Fujiwara-Moritani Reaction | Arene, Pd catalyst, Oxidant | C-2 | mdpi.com |

Heteroatom Introduction

The incorporation of heteroatoms such as nitrogen and sulfur into the cyclopentenone ring opens up avenues for synthesizing novel heterocyclic structures and analogues with potentially altered biological activities.

Nitrogen Introduction: The introduction of nitrogen can be achieved through various methods. One approach involves the conjugate addition of nitrogen nucleophiles, such as amines or azides, to the enone system. libretexts.org This leads to the formation of β-amino or β-azido derivatives, which can be further manipulated. Another strategy involves the reaction of the dicarbonyl system (or a precursor) with amine derivatives to form heterocyclic structures. For instance, reaction with hydroxylamine can lead to the formation of oxazole derivatives. beilstein-journals.org Reductive amination of the ketone functionality is another viable route to introduce a nitrogen-containing substituent. nih.gov

Sulfur Introduction: Sulfur can be introduced through the conjugate addition of thiols to the α,β-unsaturated ketone, a reaction that often proceeds readily. researchgate.net This Michael addition of a thiol results in a β-thioether derivative. These thioethers can be subsequently oxidized to the corresponding sulfoxides or sulfones, further expanding the chemical diversity. researchgate.net

| Heteroatom | Method | Reagents | Product Type |

| Nitrogen | Conjugate Addition | R₂NH | β-Amino derivative |

| Nitrogen | Reductive Amination | RNH₂, NaBH₃CN | Amine derivative |

| Nitrogen | Heterocycle Formation | NH₂OH | Oxazole derivative beilstein-journals.org |

| Sulfur | Conjugate Addition | RSH | β-Thioether derivative researchgate.net |

Functional Group Transformations of this compound

Beyond modifications to the carbon skeleton, the existing functional groups—the ester and the ketone—can be transformed to further diversify the molecular architecture.

Modifications of the Ester Group

The methyl ester group is amenable to a variety of transformations:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then serve as a handle for further modifications, such as amide bond formation.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can convert the methyl ester to other alkyl esters.

Amidation: The ester can be converted directly to an amide by reaction with an amine, often at elevated temperatures. youtube.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents to form the amide. fishersci.co.uknih.gov This two-step process is often more efficient and proceeds under milder conditions. fishersci.co.uk

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

| Transformation | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or OR'⁻ | Ester (OR') |

| Amidation | R₂NH | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

Alterations of the Ketone Functionality

The ketone group is a key site for a range of chemical transformations:

Reduction: The ketone can be selectively reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation, as it typically does not affect the ester or the carbon-carbon double bond.

Olefination: The Wittig reaction provides a powerful method for converting the ketone into an alkene. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org By reacting the ketone with a phosphorus ylide, the carbonyl oxygen is replaced by a carbon-carbon double bond, allowing for the introduction of a variety of substituted alkylidene groups. libretexts.orglibretexts.org

Addition Reactions: The ketone can undergo addition reactions with various nucleophiles. For example, Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.

| Transformation | Reagents | Product Functional Group |

| Reduction | NaBH₄ | Secondary Alcohol |

| Olefination (Wittig) | R₃P=CR'R'' | Alkene |

| Grignard Addition | R'MgX | Tertiary Alcohol |

Stereoselective Syntheses of this compound Derivatives

The synthesis of specific stereoisomers of substituted this compound derivatives is of significant interest, particularly for applications in medicinal chemistry. Several strategies can be employed to control the stereochemistry of these molecules.

Chiral Auxiliaries: A common approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. wikipedia.orgnih.gov For example, an achiral cyclopentenone precursor could be reacted with a chiral amine to form a chiral enamine. Subsequent reactions, such as alkylation, would then proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. The auxiliary can then be removed to yield the enantiomerically enriched product. Oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions. wikipedia.org

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in reactions such as conjugate additions. For example, a chiral ligand complexed to a metal catalyst can create a chiral environment that favors the formation of one enantiomer over the other during the addition of a nucleophile to the enone system. nih.gov

Enzymatic Resolutions: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures of chiral derivatives. nih.govmdpi.com For instance, a lipase could be used to selectively hydrolyze or transesterify one enantiomer of a racemic ester derivative, allowing for the separation of the two enantiomers. nih.gov The efficiency of such resolutions is often expressed in terms of the enantiomeric ratio (E).

| Strategy | Description | Key Features |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. wikipedia.orgnih.gov | High diastereoselectivity, auxiliary can often be recovered. wikipedia.org |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. nih.gov | Small amounts of catalyst can generate large amounts of chiral product. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. nih.govmdpi.com | High enantioselectivity, mild reaction conditions. |

Applications of Methyl 5 Oxocyclopent 1 Enecarboxylate in Complex Molecule Synthesis

Utilization as a Versatile Synthetic Building Block

In the field of organic synthesis, a "building block" refers to a molecule with specific functional groups that can be readily used to assemble more complex structures. sigmaaldrich.com Methyl 5-oxocyclopent-1-enecarboxylate exemplifies such a building block due to its inherent chemical reactivity, which allows for its incorporation into larger molecular frameworks. eurekaselect.com The core of its utility lies in the conjugated system formed by the double bond and the two carbonyl groups (the ketone and the ester). This arrangement makes the compound an excellent Michael acceptor.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org In this compound, the electron-withdrawing nature of both the ketone and the methyl carboxylate group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and highly susceptible to attack by a wide range of nucleophiles (Michael donors). youtube.com

Common nucleophiles used in these reactions include enolates, organocuprates, amines, and thiols. The resulting product is a substituted cyclopentanone (B42830) derivative, which can then undergo further transformations. wikipedia.org This reactivity makes it an essential intermediate in the production of fine chemicals and pharmaceuticals.

Table 1: Key Reactions Utilizing this compound as a Building Block

| Reaction Type | Role of this compound | Nucleophile (Donor) Example | Resulting Structure |

| Michael Addition | Michael Acceptor | Diethyl malonate | 1,5-dicarbonyl compound |

| Robinson Annulation | Michael Acceptor (Initiating Step) | Ketone enolate | Fused six-membered ring |

| Conjugate Addition | Electrophile | Organocuprate reagents | Substituted cyclopentanone |

Role in the Total Synthesis of Natural Products

The cyclopentenone ring is a structural motif present in numerous biologically active natural products. acs.orgnih.gov Consequently, this compound and its derivatives are valuable starting materials for the total synthesis of these complex molecules.

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that mediate a variety of biological effects, including inflammation, blood flow, and the induction of labor. znaturforsch.com A key structural feature of many prostaglandins, particularly those of the E and A series, is a five-membered cyclopentane (B165970) or cyclopentenone ring. acs.org

This compound serves as a foundational precursor for the synthesis of these molecules. Synthetic strategies often rely on the conjugate addition of organometallic reagents to the cyclopentenone ring to introduce one of the characteristic side chains. For example, the total synthesis of Prostaglandin (B15479496) E1 (PGE1) methyl ester has been achieved through a tandem 1,4-addition-aldol reaction sequence starting from a cyclopentenone derivative. scispace.comnih.gov In this approach, a dialkylzinc reagent is added to the ring in the presence of a chiral copper catalyst, establishing the correct stereochemistry for the side chains. scispace.com Other routes involve the use of higher-order organocuprates derived from alkenylzirconium intermediates, which add to the cyclopentenone core in a one-pot synthesis. acs.org A derivative, methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, is a key intermediate in the synthesis of Misoprostol, a synthetic analog of Prostaglandin E1. researchgate.net

Beyond prostaglandins, the cyclopentenone framework is central to other classes of bioactive natural products, most notably the jasmonates. Jasmonates, including jasmonic acid and its methyl ester, are plant hormones that regulate growth and defense responses against pathogens and herbivores. nih.govpnas.org The biosynthesis of jasmonic acid proceeds through a cyclopentenone intermediate, 12-oxo-phytodienoic acid (OPDA). nih.govmdpi.com The structural similarity between OPDA and this compound makes the latter a useful starting point for the synthesis of jasmonate analogues for biological study. rsc.org

In addition to jasmonates, research has pointed to the use of cyclopentenone-based building blocks in divergent synthetic approaches to other complex molecules, such as the yohimbinoid alkaloids venenatine and alstovenine. nih.gov Furthermore, various vicinal ketoesters, which can be derived from cyclopentenone precursors, are key intermediates in the synthesis of natural products like preussochromone D and the cytotoxic metabolite (−)-aplaminal. nih.gov

Construction of Polycyclic and Spirocyclic Architectures

The reactivity of this compound also allows for its use in the construction of more elaborate ring systems, including polycyclic and spirocyclic structures.

A classic method for building a new six-membered ring onto an existing ring is the Robinson annulation. wikipedia.org This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. organic-chemistry.orgmasterorganicchemistry.com In this process, this compound can act as the Michael acceptor. An enolate, typically from a ketone, attacks the β-carbon of the cyclopentenone ring. libretexts.org The resulting 1,5-diketone intermediate then undergoes an intramolecular aldol reaction, followed by dehydration, to yield a new, fused six-membered ring, creating a polycyclic α,β-unsaturated ketone. masterorganicchemistry.comlibretexts.org

The synthesis of spirocyclic compounds, where two rings are connected by a single common atom, can also be approached using cyclopentenone derivatives. For instance, chiral alkylated cyclopentenone products have been transformed into bispirolactones in a one-pot procedure. acs.org Other research has demonstrated the synthesis of tetrahydroindolizine scaffolds via carbohydrate-derived spirocyclic donor-acceptor cyclopropanes, highlighting a strategy for creating spiro-fused systems from related cyclic precursors. doi.org

Catalyst Development and Ligand Synthesis Utilizing this compound Derivatives

While primarily employed as a synthetic substrate, the cyclopentenone scaffold can be modified to serve in other chemical roles, including as a component of catalysts. In asymmetric synthesis, chiral ligands are used to bind to a metal center, creating a chiral catalyst that can induce stereoselectivity in a reaction.

Although a niche application, research has shown that functionalized cyclopentenone derivatives can act as chiral ligands for transition metal catalysts. acs.org By introducing specific functional groups onto the cyclopentenone ring, it is possible to create a molecule that can coordinate with a metal (like palladium or copper) and influence the stereochemical outcome of a reaction, such as a conjugate addition. This demonstrates the versatility of the core structure, extending its utility from a passive building block to an active component in controlling chemical reactivity and stereochemistry. acs.org

Advanced Characterization Methodologies in Research on Methyl 5 Oxocyclopent 1 Enecarboxylate

Spectroscopic Analysis in Structural Elucidation

Spectroscopy is indispensable for elucidating the precise molecular architecture of Methyl 5-oxocyclopent-1-enecarboxylate. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, mass spectrometry, and IR/UV-Vis spectroscopy provide detailed information about its atomic connectivity, mass, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of its constituent atoms. arkat-usa.orgmdpi.com The analysis of chemical shifts (δ), signal multiplicity, and coupling constants provides unambiguous structural confirmation. arkat-usa.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key expected signals for this compound are detailed below.

| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| -OCH₃ (Ester methyl) | ~3.8 | Singlet (s) | A characteristic sharp signal for the three equivalent methyl protons of the ester group. |

| =CH (Vinylic proton) | ~6.5 - 7.5 | Triplet (t) or Multiplet (m) | The proton on the carbon-carbon double bond, shifted downfield due to the electron-withdrawing effect of the adjacent carbonyl group. |

| -CH₂- (Allylic) | ~2.5 - 2.8 | Multiplet (m) | Methylene (B1212753) protons adjacent to the double bond. |

| -CH₂- (Ketone α-position) | ~2.3 - 2.6 | Multiplet (m) | Methylene protons adjacent to the ketone carbonyl group. |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com

| Carbon Assignment | Expected Chemical Shift (δ) ppm | Notes |

| C=O (Ketone) | ~205 - 215 | The carbonyl carbon of the cyclopentanone (B42830) ring, typically found at a very downfield chemical shift. |

| C=O (Ester) | ~160 - 170 | The carbonyl carbon of the methyl ester group. |

| C= (Vinylic, C1) | ~145 - 155 | The quaternary carbon of the double bond attached to the ester group. |

| =CH (Vinylic, C2) | ~130 - 140 | The protonated carbon of the double bond. |

| -OCH₃ (Ester methyl) | ~50 - 55 | The carbon of the methyl group in the ester functionality. |

| -CH₂- (Allylic, C3) | ~30 - 35 | The methylene carbon adjacent to the double bond. |

| -CH₂- (Ketone α-position, C4) | ~35 - 40 | The methylene carbon adjacent to the ketone carbonyl. |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the molecular formula of a compound. mdpi.comcsic.es

For this compound (C₇H₈O₃), the expected mass values are critical for its identification.

| Parameter | Value | Source | Notes |

| Molecular Formula | C₇H₈O₃ | PubChem nih.gov | The elemental composition of the molecule. |

| Molecular Weight (Nominal) | 140 g/mol | PubChem nih.gov | The sum of the integer masses of the most abundant isotopes. |

| Monoisotopic Mass | 140.04734 Da | PubChem nih.gov | The sum of the exact masses of the most abundant isotopes, crucial for HRMS. |

HRMS analysis can distinguish this compound from other compounds with the same nominal mass by measuring its mass to several decimal places. mdpi.com This high level of precision, often below 5 ppm error, allows for the unambiguous determination of the elemental formula C₇H₈O₃. mdpi.com The technique is also used to analyze fragmentation patterns, which can provide further structural information.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within a molecule, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is particularly useful for identifying functional groups. The IR spectrum of a related compound, methyl cyclopentanecarboxylate, shows a strong ester carbonyl (C=O) stretch around 1730 cm⁻¹, which serves as a reference. nist.gov For this compound, the presence of both a ketone and an α,β-unsaturated ester results in distinct carbonyl absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C=O (α,β-Unsaturated Ester) | 1715 - 1730 | Stretch |

| C=O (Ketone, five-membered ring) | 1740 - 1750 | Stretch |

| C=C (Alkene) | 1620 - 1650 | Stretch |

| C-O (Ester) | 1200 - 1300 | Stretch |

| C-H (sp² and sp³) | 2850 - 3100 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions. It is primarily used to study molecules with conjugated systems. The conjugated enone system (C=C-C=O) in this compound is expected to produce a strong absorption band (π → π* transition) in the UV region. The wavelength of maximum absorbance (λmax) for such systems typically falls in the 215-250 nm range. researchgate.net

Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. rsc.org For this compound, column chromatography and thin-layer chromatography are fundamental for its purification after synthesis and for assessing its purity.

Column Chromatography

Column chromatography is a preparative technique used to purify individual chemical compounds from a mixture. rsc.org In the context of this compound, it is the standard method for isolation from a crude reaction mixture. The process involves a stationary phase, typically silica (B1680970) gel, packed into a column, and a liquid mobile phase that flows through it. rsc.org

The separation is based on the differential adsorption of components to the stationary phase. A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used as the mobile phase (eluent). rsc.org By gradually increasing the polarity of the eluent, compounds are eluted from the column in order of increasing polarity. Since this compound is a moderately polar compound, it can be effectively purified using a hexane/ethyl acetate gradient. rsc.orgrsc.org

Thin Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to separate non-volatile mixtures. ictsl.net It is routinely used to monitor the progress of a chemical reaction, identify compounds present in a mixture by comparison with standards, and determine the purity of fractions collected from column chromatography. researchgate.net

The stationary phase is a thin layer of an adsorbent like silica gel coated onto a flat carrier such as a glass plate or aluminum foil. A small amount of the sample is spotted near the bottom of the plate, which is then placed in a sealed chamber with a shallow pool of a solvent (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample mixture separate based on their affinity for the stationary versus the mobile phase. ictsl.net

Due to its conjugated system, this compound can be easily visualized on a TLC plate containing a fluorescent indicator under UV light (typically at 254 nm), where it will appear as a dark spot due to fluorescence quenching. ictsl.net The position of the spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is dependent on the specific mobile phase used but serves as a key identifier in a given chromatographic system. nih.gov For a moderately polar compound like this, an Rf value between 0.3 and 0.6 is often targeted for good separation.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable analytical techniques in the study of this compound and related compounds. These chromatographic methods provide robust capabilities for the separation, identification, and quantification of the target compound, its precursors, intermediates, and isomers from complex reaction mixtures.

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a premier method for the analysis of volatile and semi-volatile compounds. For cyclopentenone derivatives, GC-MS facilitates both the separation of components with high resolution and their structural identification. In research contexts, GC-MS is frequently employed to monitor the progress of chemical reactions qualitatively and quantitatively. researchgate.net The technique can provide critical information on chemical yields, the specificity of substrates, and the activity of catalysts used in synthesis. researchgate.net For quantitative analysis, an internal standard such as n-dodecane may be used to ensure accuracy. researchgate.net

Detailed hydrocarbon analysis (DHA) based on GC with flame ionization detection (FID) is another application used to study related ketone compounds. nrel.gov For definitive identification of oxygenated species, samples are often analyzed by GC-MS, with quantification performed by GC-FID using calculated response factors. nrel.gov The operational parameters for GC-MS analysis are critical for achieving optimal separation and detection.

Table 1: Illustrative GC-MS Operating Conditions for Analysis of Organic Compounds

| Parameter | Condition | Source |

| Carrier Gas | Helium (99.999%) | mdpi.com |

| Flow Rate | 1.0 - 3.22 mL/min | mdpi.comjppres.com |

| Injection Volume | 0.5 µL | jppres.com |

| Oven Program | Initial temp 40°C (hold 5 min), ramp to 220°C at 5°C/min, then ramp to 250°C at 20°C/min (hold 7.5 min) | mdpi.com |

| Ion Source Temp. | 230°C | mdpi.comjppres.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | mdpi.com |

| Mass Scan Range | m/z 29–450 | mdpi.com |

| MS Library | NIST - Year 2011 | jppres.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, purifying, and identifying compounds in a mixture. researchgate.net It is particularly well-suited for compounds that are non-volatile or thermally sensitive. In the context of this compound, HPLC is used extensively, especially for the separation of closely related isomers and for monitoring reactions involving non-volatile substances. nih.gov

Reverse-phase (RP) HPLC is a commonly applied mode for these analyses. sielc.comsielc.comnih.gov Research on structurally similar compounds provides a framework for method development. For instance, a method for separating stereoisomers of a compound with an oxocyclopentyl moiety utilized a J'sphere-ODS-H80 column with a mobile phase of 0.05% trifluoroacetic acid in a water-acetonitrile mixture. nih.gov Similarly, the separation of related cyclopentenone derivatives has been achieved on reverse-phase columns using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The choice of column is critical; specialized reverse-phase columns with low silanol (B1196071) activity, such as Newcrom R1, are available for these types of separations. sielc.com

For more complex separations, such as resolving enantiomers, chiral stationary phases (CSPs) are employed. Cellulose and amylose-based CSPs are noted for their versatility in separating a wide range of chiral compounds. nih.gov

When coupled with mass spectrometry (LC-MS), HPLC becomes an even more powerful tool. LC/ESI-MS/MS (Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry) is valuable for identifying cyclopentenone derivatives and elucidating their structures based on fragmentation patterns observed in the mass spectra. nih.gov This technique allows compounds to be classified based on the substitution pattern on the cyclopentenone ring. nih.gov

Table 2: Example HPLC Conditions for Separation of Cyclopentenone-Related Compounds

| Parameter | Condition 1 | Condition 2 | Source |

| Application | Isomer Separation | Isomer Separation | nih.govnih.gov |

| Column | J'sphere-ODS-H80 (150 mm × 4.6 mm, 4 µm) | Zorbax ODS | nih.govnih.gov |

| Mobile Phase | 0.05% Trifluoroacetic acid in Water:Acetonitrile (85:15, v/v) | Acetonitrile:Buffer pH 2.5 (40:60) | nih.govnih.gov |

| Flow Rate | 1.0 mL/min | Not Specified | nih.gov |

| Detection | UV at 228 nm | UV at 200 nm | nih.govnih.gov |

| Internal Standard | Not Specified | Butylparaben | nih.gov |

Computational and Theoretical Studies on Methyl 5 Oxocyclopent 1 Enecarboxylate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for predicting molecular properties, including geometry, energy, and reactivity.

DFT calculations are instrumental in predicting the chemical reactivity of Methyl 5-oxocyclopent-1-enecarboxylate. The molecule contains an α,β-unsaturated ketone system, making it an electrophile susceptible to nucleophilic attack. Specifically, the presence of two electron-withdrawing groups—the ketone and the methyl carboxylate—activates the carbon-carbon double bond for conjugate addition, also known as Michael addition.

Theoretical models can elucidate reaction mechanisms and regioselectivity. For instance, in a reaction with a nucleophile, DFT can be used to calculate the activation energies for competing pathways, such as attack at the carbonyl carbon versus conjugate addition at the β-carbon. wikipedia.org The analysis of transition state structures helps to determine the most favorable reaction pathway. wikipedia.org

Key reactivity insights from DFT include:

Frontier Molecular Orbital (FMO) Theory : The reactivity of a molecule can be rationalized by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgpku.edu.cn The LUMO of this compound is expected to be localized over the α,β-unsaturated ketone moiety, indicating this is the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Global Reactivity Descriptors : DFT allows for the calculation of various descriptors that quantify reactivity. nih.gov These include ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters provide a quantitative basis for comparing the reactivity of this compound with other compounds. For example, a lower chemical hardness value suggests higher reactivity. nih.gov

Reaction Energetics : DFT can be used to calculate the thermodynamics of potential reactions, such as hydrolysis of the ester or addition reactions across the double bond. By comparing the energies of reactants, transition states, and products, chemists can predict whether a reaction is likely to be exothermic or endothermic and estimate its rate. wikipedia.org

| Descriptor | Conceptual Value/Description | Significance in Reactivity Prediction |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Indicates the energy of the highest energy electrons; relates to the ability to donate electrons (nucleophilicity). pku.edu.cn |

| LUMO Energy | ~ -2.0 eV | Indicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons (electrophilicity). pku.edu.cn |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | A smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 ≈ 2.75 eV | Measures resistance to change in electron distribution; lower values indicate higher reactivity. nih.gov |

| Electrophilicity Index (ω) | High | Quantifies the global electrophilic nature of the molecule; high value is expected due to electron-withdrawing groups. nih.gov |

Analysis of the electronic structure provides a fundamental understanding of a molecule's properties. For this compound, DFT is used to map out the distribution of electrons, which governs its geometry, polarity, and reactive sites.

Molecular Electrostatic Potential (MEP) : An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a powerful tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the ketone and ester groups, indicating these are sites prone to electrophilic attack. nih.govresearchgate.net Positive potential (blue) would be expected near the hydrogen atoms and, significantly, over the carbons of the α,β-unsaturated system, confirming their electrophilic character.

Optimized Geometry : DFT calculations can predict the most stable three-dimensional structure of the molecule by finding the geometry with the minimum energy. This includes bond lengths, bond angles, and dihedral angles. The cyclopentenone ring is nearly planar, and DFT can quantify the degree of planarity and the orientation of the methyl carboxylate substituent.

Mulliken and Natural Population Analysis (NPA) : These methods assign partial charges to each atom in the molecule. This information helps to quantify the polarity of bonds and identify atoms that are electron-deficient or electron-rich, further clarifying potential sites for chemical reactions.

| Property | Description | Predicted Finding |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Maps charge distribution on the molecular surface. researchgate.net | Negative potential on carbonyl oxygens; positive potential on the β-carbon of the enone system. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected, pointing towards the electron-withdrawing oxygen atoms. |

| Atomic Charges (NPA) | Calculated partial charge on each atom. | Carbonyl carbons and the β-carbon will have a partial positive charge; oxygen atoms will have a partial negative charge. |

| Orbital Shapes | Visual representation of HOMO and LUMO. researchgate.net | LUMO will show significant orbital lobes on the C=C double bond and the C=O group of the enone. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal information about the conformational dynamics and thermodynamic properties of a system.

For this compound, MD simulations could be employed to study:

Conformational Flexibility : While the five-membered ring has limited flexibility, MD simulations can explore the accessible conformations, such as slight puckering of the ring and the rotation around the C-C bond connecting the ester group. This is crucial for understanding how the molecule might fit into a constrained environment like an enzyme's active site. mdpi.com

Solvation Effects : MD simulations can model the interaction of this compound with solvent molecules (e.g., water). This provides insight into its solubility and how the solvent shell might influence its reactivity by stabilizing or destabilizing reactants and transition states.

Interactions with Macromolecules : In a biological context, MD simulations can model the binding of this compound to a protein. mdpi.com These simulations can predict the binding pose, calculate the binding free energy, and identify key intermolecular interactions (like hydrogen bonds or van der Waals forces) that stabilize the complex.

| Simulation Output | Description | Potential Insight |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. nih.gov | Indicates the stability of the molecule's conformation during the simulation. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Changes in Rg can indicate unfolding or significant conformational changes. nih.gov |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms/molecules varies as a function of distance from a central point. | Reveals the structure of the solvent shell around the molecule. |

| Interaction Energy | Calculates the non-bonded energy (van der Waals and electrostatic) between the molecule and its environment (e.g., a protein). | Quantifies the strength of binding in a molecular complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. While often used for biological activity, QSAR can also be applied to model chemical reactivity.

To develop a QSAR model for the reactivity of cyclopentenone derivatives, one would follow these steps:

Dataset Assembly : A series of compounds related to this compound would be synthesized or identified.

Activity Measurement : A quantitative measure of chemical reactivity, such as the rate constant for a specific reaction (e.g., Michael addition with a standard nucleophile), would be determined experimentally for each compound in the series.

Descriptor Calculation : For each molecule, a set of numerical descriptors would be calculated. These can include electronic descriptors (from DFT, like HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the measured reactivity. mdpi.com

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. mdpi.comnih.gov

A hypothetical QSAR equation for reactivity might look like: log(k) = c₀ + c₁(LUMO Energy) + c₂(Charge on Cβ) + c₃*(Steric Parameter)

Such a model, once validated, could be used to predict the reactivity of new, unsynthesized cyclopentenone derivatives, guiding the design of molecules with desired reactivity profiles.

Future Research Directions and Emerging Trends

Development of Novel Catalytic and Asymmetric Syntheses

The synthesis of chiral cyclopentenones is a significant area of research due to their importance as precursors in the asymmetric synthesis of complex chiral molecules. acs.org Future efforts in the synthesis of Methyl 5-oxocyclopent-1-enecarboxylate and its derivatives are likely to concentrate on the development of innovative catalytic systems that offer high enantioselectivity and efficiency.

Traditional methods for creating chiral cyclopentenones have included the use of chiral auxiliaries. acs.org For instance, menthol (B31143) has been employed as a chiral auxiliary to create separable diastereomers of a cyclopentenone intermediate. acs.org Another approach involves the resolution of racemic mixtures, either through chemical derivatization or enzymatic reactions. acs.org However, the trend is moving towards catalytic asymmetric methods that can generate the desired enantiomer directly, thus avoiding the need for stoichiometric chiral reagents or resolution steps.

The Pauson-Khand reaction and the Nazarov cyclization are powerful methods for constructing the cyclopentenone core, and their asymmetric variants are of great interest. acs.orgacs.org Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of cyclopentenones. acs.org Research in this area will likely focus on designing new catalysts that can control the stereochemistry of the cyclopentenone ring of this compound and its analogues. The development of such catalytic asymmetric syntheses would be a significant advancement, providing more direct and atom-economical routes to enantiomerically pure products.

Exploration of New Reaction Pathways and Transformations

While established methods provide access to the cyclopentenone core, the exploration of new reaction pathways is crucial for expanding the synthetic utility of this compound. A notable example is the Piancatelli rearrangement, which has been utilized in the synthesis of a key intermediate for Misoprostol, a synthetic prostaglandin (B15479496) E1 analog. researchgate.net This reaction involves the zinc chloride-catalyzed rearrangement of a furan (B31954) derivative to form the cyclopentenone structure. researchgate.net

Future research will likely uncover other novel transformations that can either form the cyclopentenone ring or functionalize the existing scaffold in new ways. The reactivity of the α,β-unsaturated carbonyl system makes it a Michael acceptor, susceptible to conjugate additions with various nucleophiles. Investigating a broader range of nucleophiles and reaction conditions could lead to a diverse array of functionalized cyclopentenones.

Furthermore, traditional methods for synthesizing cyclopentenone derivatives, such as the Pauson–Khand reaction and Nazarov cyclization, continue to be refined. acs.org The development of more efficient and selective versions of these reactions, perhaps utilizing new catalysts or reaction conditions, will remain an active area of research. acs.org The goal is to develop more rapid and efficient strategies for accessing these important molecular frameworks. acs.org

| Reaction Type | Description | Potential Application for this compound |

| Piancatelli Rearrangement | A rearrangement reaction of 2-furylcarbinols to 4-hydroxycyclopent-2-enones, often catalyzed by Lewis acids. | Synthesis of hydroxylated derivatives of this compound. researchgate.net |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. | A convergent approach to construct the core cyclopentenone structure with various substituents. acs.org |

| Nazarov Cyclization | An electrocyclic reaction of divinyl ketones to form cyclopentenones. | A method for the synthesis of the cyclopentenone ring from acyclic precursors. acs.org |

| Michael Addition | The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Introduction of a wide range of functional groups at the 4-position of the cyclopentenone ring. |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Flow chemistry, in particular, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and better scalability. acs.org The integration of flow chemistry into the synthesis of this compound and its derivatives is an emerging trend that promises more efficient and sustainable production.

Continuous-flow technologies are becoming more relevant in the chemical industry, with modular systems that can be adapted for various applications. nih.gov For the synthesis of fine chemicals and pharmaceuticals, flow chemistry allows for precise control over reaction parameters, which can lead to higher yields and purities. acs.org This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. acs.org

The use of greener solvents and catalysts is another key aspect of sustainable synthesis. Research into the use of dimethyl carbonate (DMC) as a green methylating agent in flow reactors highlights the potential for replacing hazardous reagents like methyl iodide and dimethyl sulfate. arxiv.org Applying such principles to the synthesis and derivatization of this compound could significantly reduce the environmental impact of its production. Future research will likely focus on developing integrated flow processes that are not only more efficient but also inherently safer and more environmentally friendly. nih.govresearchgate.net

| Methodology | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability, precise control over reaction conditions. acs.org | More efficient and safer production, potential for higher yields and purity, and facilitation of reactions that are difficult to control in batch. acs.orgresearchgate.net |

| Green Solvents | Reduced environmental impact and toxicity. | Use of more benign solvents in the synthesis and purification steps. |

| Alternative Reagents | Replacement of hazardous and toxic reagents with safer alternatives. | Employing greener methylating agents or other functionalizing reagents. arxiv.org |

Computational Design and Prediction of this compound Derivatives

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, in silico methods can be used to design novel derivatives with desired properties and to predict their reactivity and biological activity.

Density Functional Theory (DFT) calculations, for instance, can provide insights into reaction mechanisms and regioselectivity. researchgate.net Such studies can help in understanding and optimizing synthetic reactions. For example, DFT has been used to investigate the mechanism of phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones. rsc.org

Molecular docking and quantitative structure-activity relationship (QSAR) modeling are powerful techniques for the rational design of bioactive molecules. researchgate.net These methods can be used to predict how derivatives of this compound might interact with biological targets. mdpi.comzenodo.org By creating virtual libraries of derivatives and screening them computationally, researchers can prioritize the synthesis of compounds with the highest potential for desired biological activity. nih.govnih.gov This approach can significantly accelerate the discovery of new therapeutic agents and other functional molecules based on the cyclopentenone scaffold. nih.govnih.govnih.gov

| Computational Technique | Application | Potential Impact on this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and spectroscopic properties. researchgate.net | Optimization of synthetic routes and understanding of chemical behavior. researchgate.netrsc.org |

| Molecular Docking | Prediction of the binding orientation and affinity of a molecule to a biological target. mdpi.comzenodo.org | Design of derivatives with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models to correlate chemical structure with biological activity. researchgate.net | Prediction of the biological activity of unsynthesized derivatives, guiding synthetic efforts towards more potent compounds. |

Conclusion

Summary of Key Research Findings